molecular formula C9H8Cl2N2O2 B1583549 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5458-56-0

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B1583549
CAS No.: 5458-56-0
M. Wt: 247.07 g/mol
InChI Key: IGTFBKKBTPDJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been integral to medicinal chemistry since their discovery in the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869. Early research focused on structural elucidation and synthesis, but the mid-20th century marked a shift toward pharmacological applications. Methaqualone, a sedative-hypnotic quinazoline derivative introduced in 1951, demonstrated the therapeutic potential of this scaffold.

The 21st century saw quinazoline-based drugs like erlotinib and gefitinib emerge as tyrosine kinase inhibitors for cancer treatment. These advancements underscored the scaffold’s versatility, prompting exploration of halogenated variants. Chlorine substitutions, as in 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, became a focus due to their ability to enhance target affinity and metabolic stability.

Structural Significance of Halogenated Tetrahydroquinazoline Scaffolds

The structural features of this compound contribute to its bioactivity:

  • Halogenation : Chlorine atoms at positions 2 and 4 increase lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets.
  • Tetrahydro Modification : Partial saturation of the quinazoline ring reduces aromaticity, altering electron distribution and reactivity.
  • Carboxylic Acid Group : Enhances solubility and enables hydrogen bonding with biological targets, such as kinases or DNA topoisomerases.

Comparative studies of similar compounds highlight the impact of substituents:

Compound Substitutions Key Biological Activity Reference

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFBKKBTPDJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281965
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-56-0
Record name 5458-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves:

  • Construction of the quinazoline core with appropriate chloro substitutions.
  • Introduction of the tetrahydro ring system.
  • Installation of the carboxylic acid group at position 6.

Due to limited direct literature on this exact compound's synthesis, closely related synthetic routes for similar tetrahydroquinazoline or tetrahydroisoquinoline carboxylic acids provide valuable insight. The preparation often involves:

  • Halogenation steps to introduce chlorine atoms at the 2 and 4 positions.
  • Cyclization reactions to form the quinazoline ring.
  • Functional group transformations to install the carboxylic acid moiety.

Detailed Preparation Methodology

A closely related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, has been synthesized via a multi-step process that can be adapted conceptually for this compound. The key steps are:

Step 1: Alkylation to Form Benzylated Intermediate

  • Starting with the dichloro-substituted tetrahydroisoquinoline hydrochloride, potassium carbonate is used as a base in DMF solvent.
  • Benzyl bromide is added dropwise at 0°C to form 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.
  • The reaction proceeds for 20 hours at 0°C.
  • Workup involves extraction with ethyl acetate and pH adjustment to isolate the benzylated product.

Step 2: Hydrogenation to Remove Benzyl Group and Form Carboxylic Acid Hydrochloride

  • The benzylated intermediate is subjected to catalytic hydrogenation using 5% palladium on carbon in the presence of 12N HCl and methanol or ethanol as solvent.
  • Reaction conditions vary: temperature from 50°C to 65°C, hydrogen pressure from 1 atm to 4 atm, and reaction time around 16-20 hours.
  • After hydrogenation, filtration and concentration yield the crude carboxylic acid hydrochloride.
  • Purification by stirring in water and filtration yields the pure product with yields around 84-91% and high purity (>99% by HPLC).
Parameter Range / Value
Catalyst 5% Pd/C
Solvent Methanol or Ethanol
Hydrogen Pressure 1 - 4 atm
Temperature 50°C - 65°C
Reaction Time 16 - 20 hours
Yield 84 - 91%
Purity (HPLC) > 99%

This method highlights the importance of hydrogenation conditions and solvent choice to optimize yield and purity.

Adaptation for this compound

While direct synthetic procedures for this compound are sparse, the analogous approach involves:

  • Starting from 2,4-dichloroquinazoline derivatives.
  • Performing selective reduction to form the tetrahydroquinazoline ring.
  • Introducing the carboxylic acid group at position 6 via oxidation or carboxylation methods.
  • Halogenation steps may precede or follow ring formation depending on synthetic route.

Stock Solution Preparation for Research Use

For practical research applications, stock solutions of the compound are prepared with careful solvent selection based on solubility:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.05 0.81 0.40
5 20.24 4.05 2.02
10 40.47 8.09 4.05

Solvents used include DMSO, methanol, ethanol, with heating to 37°C and ultrasonic bath to enhance solubility. Stock solutions are stored at -20°C to -80°C to maintain stability for up to 6 months.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Alkylation Potassium carbonate, benzyl bromide, DMF, 0°C, 20h Benzylated intermediate, 86% yield Temperature control critical
Hydrogenation 5% Pd/C, 12N HCl, MeOH or EtOH, 50-65°C, 1-4 atm H2, 16-20h Carboxylic acid hydrochloride, 84-91% yield, >99% purity Solvent and pressure affect purity
Stock Solution Preparation DMSO/methanol/ethanol, heating, ultrasound Clear solutions for research Storage at -20°C to -80°C recommended

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the quinazoline ring are susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols typically proceed under mild to moderate conditions:

Reaction Type Conditions Products Source
Amine substitutionDiethylamine in THF, 25–60°C, 4–48 hrs2,4-Diethylamino derivatives (e.g., antihypertensive agents)
Alkoxy substitutionAlcohols under acidic catalysis6,7-Dimethoxy analogs (improved solubility for pharmaceutical applications)
ThioalkylationPhosphorus pentasulfide, pyridine refluxThioether intermediates for further functionalization

The 2-position chlorine is generally more reactive than the 4-position due to steric and electronic factors .

Catalytic Hydrogenation

The tetrahydroquinazoline core can undergo hydrogenation to modify saturation or remove protective groups:

Reaction Conditions Outcome Source
DebenzylationPd/C, H₂ (3–5 atm), acetic acid, RTRemoval of benzyl groups to yield free amine or acid
Ring saturationH₂, Raney Ni, ethanol, 50–80°CFully saturated analogs with altered bioactivity

For example, catalytic hydrogenation of 2-benzyl-protected intermediates efficiently yields 5,7-dichloro derivatives .

Carboxylation and Acid-Base Reactivity

The carboxylic acid group at position 6 participates in salt formation and esterification:

Reaction Reagents Application Source
Salt formationHCl, NaOHWater-soluble salts for pharmaceutical formulations
EsterificationSOCl₂/ROH or DCC/DMAPProdrug development (e.g., methyl or ethyl esters)

The carboxyl group also directs electrophilic substitution on the aromatic ring, as seen in the regioselective synthesis of 6-carboxy analogs using butyllithium and CO₂ .

Chlorination and Halogen Exchange

The compound’s dichloro structure allows further halogenation under aggressive conditions:

Reagent Conditions Product Source
PCl₅/POCl₃Reflux, 110–120°C, 2–6 hrs2,4,6-Trichloro derivatives
HBr/AcOHRT, 12–24 hrsBromine substitution at C2 or C4

Phosphorus pentachloride selectively replaces hydroxyl or thiol groups with chlorine .

Oxidation and Reductive Pathways

The tetrahydroquinazoline ring is sensitive to oxidative conditions:

Reagent Conditions Outcome Source
KMnO₄/H₂SO₄60–80°C, 2–4 hrsRing-opening to dicarboxylic acid derivatives
NaBH₄/MeOHRT, 1–2 hrsReduction of imine bonds (limited stability)

Oxidation typically degrades the ring system, whereas reductive methods are less common due to competing side reactions .

Scientific Research Applications

Based on the search results, here's what is known about 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid:

Basic Information

  • Name: this compound .
  • CAS Number: 5458-56-0 .
  • Molecular Formula: C9H8Cl2N2O2 .
  • Molecular Weight: 247.08 .
  • IUPAC Name: this compound .
  • MDL Number: MFCD12198785 .

Physicochemical Properties

  • Purity: generally around 97%, but can vary .
  • Melting Point: 144-146 °C .
  • Boiling Point: 458.8 °C at 760 mmHg .
  • Density: 1.555 g/cm3 .
  • Appearance: Solid .

Handling and Storage

  • Storage: Should be stored under an inert atmosphere at 2-8°C .
  • Signal Word: Warning .
  • Hazard Statements: H302-H315-H319-H335 .
  • Precautionary Statements: P261-P305+P351+P338 .

Applications

While the search results provide details on the compound's properties, they do not specify its applications. The search results suggest it is a building block in chemical synthesis .

Safety and Regulatory Information

  • The compound is subject to thorough investigation to ensure safety and stability .
  • It has hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid
  • CAS : EN300-1723015
  • Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 213.67 g/mol
  • Key Differences: Replacement of 2,4-dichloro groups with an amino group at position 2. The amino group increases solubility in polar solvents and alters reactivity (e.g., participation in nucleophilic reactions) .
4-Oxo-1,4-dihydroquinazoline-6-carboxylic Acid
  • CAS : 119437-40-0
  • Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.16 g/mol
  • Key Differences : The 4-oxo group introduces a ketone, converting the tetrahydroquinazoline to a dihydroquinazoline. This increases aromaticity and acidity (pKa ~3–4 for the carboxylic acid) .
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid
  • CAS : ZR9 (PDB identifier)
  • Formula : C₉H₆N₂O₄
  • Molecular Weight : 218.16 g/mol
  • Key Differences: Two oxo groups at positions 2 and 4 create a planar, conjugated system.

Modifications to the Core Scaffold

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid
  • CAS : CID 80503086
  • Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • Key Differences : A cyclopropyl group at position 2 increases steric bulk and lipophilicity (logP ~2.5), which may improve membrane permeability .
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid
  • CAS : 1256834-88-4
  • Formula: C₁₀H₁₀ClNO₂
  • Molecular Weight : 211.64 g/mol
  • Key Differences: The quinoline scaffold (one nitrogen) instead of quinazoline (two nitrogens) reduces basicity and alters electronic properties .
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride
  • CAS : 1289646-93-0
  • Formula: C₁₀H₈Cl₂NO₂·HCl
  • Molecular Weight : 296.55 g/mol
  • Key Differences: Isoquinoline scaffold with a different nitrogen arrangement. The hydrochloride salt improves aqueous solubility .

Pyrido-Pyrimidine Analogs

6-Benzyl-2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • CAS : 778574-06-4
  • Formula : C₁₃H₁₄Cl₂N₄
  • Molecular Weight : 309.19 g/mol
  • Key Differences : Pyrido[4,3-d]pyrimidine core replaces tetrahydroquinazoline. The benzyl group enhances lipophilicity (logP ~3.8) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Features References
Target Compound 5458-56-0 C₁₁H₁₀Cl₂N₂O₂ 285.12 2,4-dichloro; high purity (95%); commercial availability varies
2-Amino Analog EN300-1723015 C₉H₁₁N₃O₂ 213.67 Amino group enhances solubility
4-Oxo Derivative 119437-40-0 C₉H₆N₂O₃ 190.16 Dihydroquinazoline; increased acidity
2-Cyclopropyl Analog CID 80503086 C₁₂H₁₄N₂O₂ 218.25 Cyclopropyl group improves lipophilicity
Quinoline Derivative 1256834-88-4 C₁₀H₁₀ClNO₂ 211.64 Quinoline scaffold; reduced basicity
Pyrido-Pyrimidine Analog 778574-06-4 C₁₃H₁₄Cl₂N₄ 309.19 Benzyl substituent; pyrido ring system

Biological Activity

Chemical Identity
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 5458-56-0) is a synthetic compound with significant biological activity. Its molecular formula is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2 and it has a molecular weight of 247.08 g/mol. The compound features a tetrahydroquinazoline structure which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, with IC50 values indicating significant potency in comparison to standard antibiotics like ampicillin and streptomycin .

Bacterial Strain IC50 (μM) Reference
E. coli12
S. aureus0.012
Streptococcus pneumoniaeNot effective

The antibacterial mechanism is primarily attributed to the compound's ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacterial cells. These enzymes are crucial for DNA replication and transcription, making them ideal targets for antibacterial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown potential as an anti-inflammatory agent . Research suggests that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect was observed in vitro using human cell lines where the compound significantly decreased levels of TNF-alpha and IL-6 .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, its toxicity profile has also been evaluated. In cytotoxicity assays using HepG2 human liver cells, it demonstrated low toxicity levels, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

  • Case Study on Antibacterial Efficacy
    In a controlled study involving various bacterial strains, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with other antibiotics.
  • Case Study on Anti-inflammatory Effects
    A study focusing on inflammatory bowel disease (IBD) models demonstrated that treatment with this compound led to reduced symptoms and inflammation markers in animal models. The results suggest that it could be a candidate for further development in treating IBD .

Q & A

What are the optimized synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid, and how do reaction conditions influence yield?

Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation. Key steps include:

  • Cyclocondensation: Use of amino precursors (e.g., tetrahydroquinazoline derivatives) with carbonyl compounds under acidic/basic conditions to form the core structure .
  • Chlorination: Introduction of chlorine substituents via reagents like POCl₃ or PCl₅ under reflux, with yields sensitive to stoichiometry and temperature .
  • Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., ethyl carboxylate analogs) using 6M HCl or NaOH/EtOH to yield the free acid .

Critical Factors:

  • Temperature Control: Excessive heat during chlorination can lead to side reactions (e.g., over-halogenation).
  • Purification: Column chromatography or recrystallization ensures >95% purity, as impurities from incomplete hydrolysis reduce bioactivity .

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinazoline derivatives?

Advanced
Methodological Answer:
Contradictions often arise from structural nuances. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with systematic substitutions (e.g., chlorine position, carboxylic acid vs. ester). For example:
Compound ModificationBiological Activity ShiftSource
Replacement of Cl with FAltered kinase inhibition potency
Ester-to-acid conversionEnhanced solubility and target binding
  • Experimental Replication: Standardize assay conditions (e.g., pH, cell lines) to isolate structural effects from methodological variability .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR verifies chlorine positioning and tetrahydroquinazoline ring conformation. Key signals:
    • Carboxylic acid proton (δ 12-14 ppm, broad) .
    • Chlorine-induced deshielding in aromatic regions .
  • IR Spectroscopy: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₇Cl₂N₂O₂ requires m/z 276.99) .

What strategies are effective in enhancing the aqueous solubility of this compound for in vivo studies?

Advanced
Methodological Answer:

  • Salt Formation: React with sodium or potassium hydroxide to form water-soluble salts (e.g., sodium carboxylate, >90% yield) .
  • Prodrug Design: Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to the active acid .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes to improve solubility without altering bioactivity .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced
Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to kinases or enzymes. Key parameters:
    • Ligand Preparation: Protonate the carboxylic acid group at physiological pH .
    • Target Selection: Prioritize homology models for understudied targets (e.g., bacterial dihydrofolate reductase) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent hydrogen bonds with active-site residues .

What are the key considerations in designing experiments to assess stability under various pH conditions?

Basic
Methodological Answer:

  • Buffer Selection: Test stability in PBS (pH 7.4), gastric (pH 1.2), and intestinal (pH 6.8) buffers.
  • Degradation Analysis: Monitor via HPLC at intervals (0, 24, 48 hrs). For example:
    • Acidic Conditions: Hydrolysis of chlorine substituents may occur, requiring LC-MS to detect degradation products .
    • Neutral/Basic Conditions: Carboxylic acid group remains stable, but oxidation of the tetrahydro ring is possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.